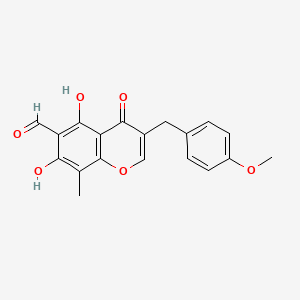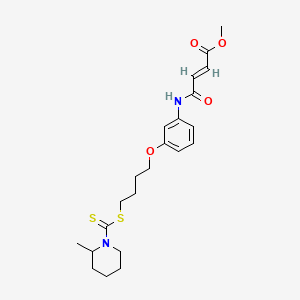
(Rac)-sn-Glycerol 3-phosphate (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-sn-Glycerol 3-phosphate (sodium) is a sodium salt of glycerol 3-phosphate, a crucial intermediate in various metabolic pathways. This compound plays a significant role in lipid metabolism and energy production, serving as a precursor for the synthesis of phospholipids and triglycerides. It is also involved in the glycerol-3-phosphate shuttle, which is essential for transferring reducing equivalents into mitochondria for ATP synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-sn-Glycerol 3-phosphate (sodium) can be achieved through enzymatic phosphorylation of glycerol using acid phosphatases. This method involves the use of crude glycerol, a byproduct of biodiesel production, and inorganic phosphate. The reaction is typically carried out under mild conditions, with the enzyme facilitating the transfer of a phosphate group to glycerol .
Industrial Production Methods: Industrial production of (Rac)-sn-Glycerol 3-phosphate (sodium) often involves large-scale enzymatic processes. These processes utilize crude glycerol from biodiesel plants, making the production cost-effective and environmentally friendly. The enzymatic method ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: (Rac)-sn-Glycerol 3-phosphate (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in metabolic pathways and its conversion into other biologically active compounds .
Common Reagents and Conditions: Common reagents used in the reactions involving (Rac)-sn-Glycerol 3-phosphate (sodium) include inorganic phosphates, acid phosphatases, and other enzymes. The reactions are typically carried out under physiological conditions, ensuring compatibility with biological systems .
Major Products Formed: The major products formed from the reactions of (Rac)-sn-Glycerol 3-phosphate (sodium) include dihydroxyacetone phosphate and other intermediates in glycolysis and gluconeogenesis. These products are essential for energy production and lipid metabolism .
Scientific Research Applications
(Rac)-sn-Glycerol 3-phosphate (sodium) has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various phospholipids and triglycerides. In biology, it plays a crucial role in lipid metabolism and energy production. In medicine, it is used to study metabolic disorders and develop treatments for conditions related to dysregulated lipid metabolism. In industry, it is utilized in the production of biodiesel and other bio-based products .
Mechanism of Action
The mechanism of action of (Rac)-sn-Glycerol 3-phosphate (sodium) involves its role as a donor of inorganic phosphate. It is hydrolyzed to form inorganic phosphate and glycerol, which are then utilized in various metabolic pathways. The compound acts as a precursor for the synthesis of phospholipids and triglycerides, and it is involved in the glycerol-3-phosphate shuttle, which transfers reducing equivalents into mitochondria for ATP synthesis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (Rac)-sn-Glycerol 3-phosphate (sodium) include glycerol 1-phosphate, dihydroxyacetone phosphate, and other glycerophosphate derivatives. These compounds share similar roles in metabolic pathways and are involved in lipid metabolism and energy production .
Uniqueness: What sets (Rac)-sn-Glycerol 3-phosphate (sodium) apart from other similar compounds is its specific role in the glycerol-3-phosphate shuttle and its involvement in the synthesis of phospholipids and triglycerides. Its unique enzymatic synthesis method from crude glycerol also makes it a cost-effective and environmentally friendly option for industrial production .
Properties
Molecular Formula |
C3H7Na2O6P |
|---|---|
Molecular Weight |
216.04 g/mol |
IUPAC Name |
disodium;2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C3H9O6P.2Na/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 |
InChI Key |
GEKBIENFFVFKRG-UHFFFAOYSA-L |
Canonical SMILES |
C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)




![[Glp5] Substance P (5-11)](/img/structure/B12406748.png)




![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)

![7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B12406778.png)

